molecular formula C17H19NO5S B3299047 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide CAS No. 898647-71-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3299047
CAS No.: 898647-71-7
M. Wt: 349.4 g/mol
InChI Key: XMJWGGOYIORTAQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a sulfonamide group

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such asGlycogen synthase kinase-3 beta . The role of these targets in cellular processes is significant, often involved in signal transduction pathways and cellular metabolism.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity. This can result in changes in the biochemical processes that these targets are involved in .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets Glycogen synthase kinase-3 beta, it could influence pathways related to glycogen metabolism, insulin signaling, and cell proliferation . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits Glycogen synthase kinase-3 beta, it could potentially alter glycogen synthesis and glucose metabolism in cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may affect the compound’s conformation and, consequently, its ability to bind to its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2H-1,3-benzodioxole-5-carboxaldehyde with 4-methoxy-3,5-dimethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety and sulfonamide group make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-6-14(7-12(2)17(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJWGGOYIORTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide

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